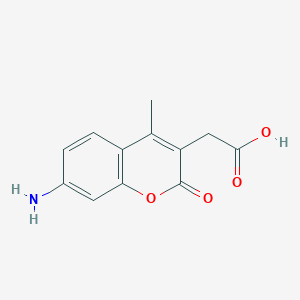

7-Amino-4-methylcoumarin-3-acetic acid

Description

Properties

IUPAC Name |

2-(7-amino-4-methyl-2-oxochromen-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-6-8-3-2-7(13)4-10(8)17-12(16)9(6)5-11(14)15/h2-4H,5,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEQDLKUMPUDNPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20147648 | |

| Record name | 7-Amino-4-methylcoumarin-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown powder; [Sigma-Aldrich MSDS] | |

| Record name | 7-Amino-4-methyl-3-coumarinylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20128 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

106562-32-7 | |

| Record name | 7-Amino-4-methylcoumarin-3-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106562327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Amino-4-methylcoumarin-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Amino-4-methyl-3-coumarinylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Solubility of 7-Amino-4-methylcoumarin-3-acetic acid in DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 7-Amino-4-methylcoumarin-3-acetic acid (AMCA) in Dimethyl Sulfoxide (DMSO). AMCA is a widely utilized fluorescent labeling agent in various biochemical and cellular assays.[1] Understanding its solubility characteristics in DMSO is critical for the preparation of stock solutions, ensuring accurate experimental outcomes, and developing robust assays.

Quantitative Solubility Data

The solubility of this compound in DMSO has been reported across various sources. It is important to note that the reported values can vary, potentially due to differences in the purity of the compound, the grade of DMSO used, and the experimental conditions for solubility determination. The following table summarizes the available quantitative data.

| Source | Reported Solubility in DMSO | Molar Concentration (mM) | Notes |

| MedchemExpress | 125 mg/mL | 535.97 | Requires sonication for dissolution.[1] The hygroscopic nature of DMSO can impact solubility.[1] |

| Proteintech | 55 mg/mL | 235.83 | - |

| Related Compound Data (for context) | |||

| Sigma-Aldrich (7-Amino-4-methylcoumarin) | 10 mg/mL | - | Data for a related compound, not AMCA.[2] |

Note: The significant variation in reported solubility values highlights the importance of empirical determination for specific experimental needs. Factors such as water content in DMSO can significantly affect the solubility of hydrophobic compounds.[3]

Experimental Protocol for Solubility Determination

The following protocol outlines a general method for determining the solubility of this compound in DMSO. This protocol is based on standard laboratory practices for solubility assessment.

Materials:

-

This compound (AMCA), solid powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Water bath sonicator

-

Analytical balance

-

Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

-

Pipettes and sterile pipette tips

Procedure:

-

Preparation of Supersaturated Solution:

-

Weigh a predetermined amount of AMCA powder (e.g., 25 mg) and place it into a microcentrifuge tube.

-

Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to the tube. This initial concentration should be in excess of the highest reported solubility to ensure a supersaturated solution.

-

Tightly cap the tube to prevent moisture absorption by the DMSO.

-

-

Dissolution:

-

Vortex the mixture vigorously for 1-2 minutes.

-

If the solid does not completely dissolve, place the tube in a water bath sonicator for 15-30 minutes. Intermittently vortex the tube during sonication to aid dissolution.

-

Visually inspect the solution for any remaining solid particles. If particles persist, continue sonication for an additional 15-30 minutes.

-

-

Equilibration:

-

Allow the solution to equilibrate at a constant temperature (e.g., room temperature, 25°C) for a sufficient period (e.g., 24 hours) to ensure that the solution reaches saturation. Gentle agitation during this period can be beneficial.

-

-

Separation of Undissolved Solid:

-

Centrifuge the tube at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet any undissolved solid.

-

-

Determination of Solute Concentration:

-

Carefully collect a precise volume of the clear supernatant without disturbing the pellet.

-

Prepare a series of dilutions of the supernatant in a suitable solvent (e.g., methanol (B129727) or ethanol) for which the extinction coefficient of AMCA is known.

-

Measure the absorbance of the diluted samples using a UV-Vis spectrophotometer at the maximum absorbance wavelength (λmax) of AMCA (approximately 345-355 nm).

-

Calculate the concentration of AMCA in the supernatant using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette, and c is the concentration.

-

The calculated concentration represents the solubility of AMCA in DMSO under the tested conditions.

-

Diagrams and Workflows

To visually represent the processes involving AMCA, the following diagrams have been generated using Graphviz (DOT language).

Caption: Workflow for preparing a concentrated stock solution of AMCA in DMSO.

Caption: General workflow for the application of an AMCA stock solution in a fluorescence-based assay.

Conclusion

This compound is readily soluble in DMSO, making it a convenient solvent for preparing concentrated stock solutions. However, the exact solubility can vary, and it is advisable to perform in-house verification for critical applications. The use of anhydrous DMSO and appropriate dissolution techniques, such as sonication, are recommended to achieve maximum solubility and stability of the stock solution. Proper storage of the stock solution at -20°C and protection from light are crucial to maintain its integrity for use in sensitive fluorescence-based assays.

References

AMCA Fluorophore: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the AMCA (Aminomethylcoumarin Acetate) fluorophore, a blue-emitting fluorescent dye widely utilized in various life science research applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its spectral properties, experimental protocols, and key applications.

Core Properties of AMCA Fluorophore

AMCA is a coumarin-based fluorophore known for its bright blue fluorescence. It is particularly valuable in multicolor imaging experiments due to its minimal spectral overlap with green and longer-wavelength emitting fluorophores.[1][2] Key characteristics of AMCA include a large Stokes shift, high resistance to photobleaching, and fluorescence that is independent of pH in the range of 4 to 10.[1][2][3]

Spectral Characteristics

AMCA and its conjugates typically absorb light maximally around 345-350 nm and emit maximally around 440-450 nm.[1][4] These properties make it suitable for excitation by a mercury arc lamp or a UV laser.[4]

Quantitative Data Summary

The following table summarizes the key photophysical properties of the AMCA fluorophore.

| Property | Value | References |

| Excitation Maximum (λex) | 344 - 354 nm | [5][6][7] |

| Emission Maximum (λem) | 434 - 450 nm | [1][4][5][6] |

| Molar Extinction Coefficient (ε) | 17,400 - 19,000 M⁻¹cm⁻¹ | [3][8] |

| Fluorescence Quantum Yield (Φ) | ~0.91 | [3] |

| Recommended Laser Line | ~355 nm | [6] |

| Common Filter Set | 450/50 nm | [6] |

Experimental Protocols

Antibody and Protein Conjugation with AMCA

AMCA can be conjugated to primary amines in proteins, peptides, and other biomolecules.[9][10] AMCA derivatives, such as AMCA-X SE (a succinimidyl ester), are commonly used for this purpose as they form stable amide bonds with primary amine groups.[7]

Protocol for AMCA-X SE Conjugation to an Antibody:

-

Antibody Preparation:

-

The antibody should be purified and at a concentration of approximately 2 mg/mL.[7]

-

The buffer should be amine-free (e.g., PBS) and have a pH of 8.5 ± 0.5. Buffers containing primary amines like Tris or glycine (B1666218) should be avoided.[7]

-

If the buffer contains incompatible substances like sodium azide (B81097) (>0.1%), BSA (>0.1%), or glycerol (B35011) (20-50%), the antibody should be purified.[7]

-

-

Conjugation Reaction:

-

Purification of the Conjugate:

-

The resulting conjugate can be purified using a desalting column, such as Sephadex G-25, to remove unconjugated dye.[7]

-

Load the reaction mixture onto the column and elute with an appropriate buffer (e.g., PBS).

-

Collect the fractions containing the labeled antibody, which will typically be the first colored band to elute.

-

A simplified, one-step conjugation kit is also commercially available which requires only 30 seconds of hands-on time and the conjugate is ready to use in under 20 minutes without a purification step.[9][11]

Cell Staining with AMCA Conjugates

AMCA-conjugated antibodies are frequently used for immunofluorescence staining of cells and tissues.

Protocol for Staining Fixed Cells:

-

Cell Fixation and Permeabilization:

-

Fix cells with an appropriate fixative, such as 4% paraformaldehyde in PBS, for 10-30 minutes at room temperature.

-

Rinse the cells 2-3 times with PBS.

-

If targeting intracellular antigens, permeabilize the cells with a detergent like 0.1% Triton X-100 in PBS for 3-5 minutes.

-

Rinse the cells 2-3 times with PBS.

-

-

Staining:

-

Incubate the fixed and permeabilized cells with the AMCA-conjugated primary or secondary antibody at the desired concentration for 20-90 minutes at room temperature.

-

Rinse the cells gently with PBS 2-3 times to remove unbound antibody.

-

-

Mounting and Imaging:

Visualizations

Caption: Workflow for AMCA-X SE conjugation to an antibody.

Caption: General workflow for immunofluorescence cell staining.

Applications in Research

AMCA and its conjugates are valuable tools in various fluorescence-based applications, including:

-

Fluorescence Microscopy: AMCA is widely used for visualizing cellular structures and localizing proteins within fixed cells and tissues.[4][8] Its blue emission provides a good contrast in multicolor labeling experiments.[1][2][4]

-

Flow Cytometry: AMCA can be excited by the UV lines of argon-ion lasers, making it suitable for multiparameter flow cytometry.[4]

-

Immunohistochemistry: AMCA-labeled antibodies are used to detect specific antigens in tissue sections.

-

In Situ Hybridization: AMCA can be used to label nucleic acid probes for the detection of specific DNA or RNA sequences.[8]

Due to its relatively low visibility to the human eye, it is often recommended to use AMCA to label the most abundant antigens in a multiple-labeling experiment.[4] The use of CCD cameras or blue-sensitive film can enhance the detection of AMCA's fluorescence.[4]

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. AMCA azide | BroadPharm [broadpharm.com]

- 4. Aminomethylcoumarin (AMCA) - Jackson ImmunoResearch [jacksonimmuno.com]

- 5. Spectrum [AMCA] | AAT Bioquest [aatbio.com]

- 6. FluoroFinder [app.fluorofinder.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. abcam.com [abcam.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. AMCA Conjugation kit | Easy AMCA Labelling (ab195224) | Lightning-Link® | Abcam [abcam.com]

7-Amino-4-methylcoumarin-3-acetic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, experimental applications, and relevant protocols for 7-Amino-4-methylcoumarin-3-acetic acid (AMCA), a widely utilized fluorescent probe in biological research.

Core Properties of this compound

This compound is a blue fluorescent dye commonly used for labeling proteins, peptides, and other biomolecules.[1] Its utility stems from its relatively high fluorescence quantum yield, photostability, and the presence of a carboxylic acid group that can be readily activated for conjugation.

Quantitative Data Summary

The fundamental chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁NO₄ | [1][2][3][4][5] |

| Molecular Weight | 233.22 g/mol | [1][2][3][4][5] |

| Appearance | Light yellow to brown crystalline powder | [1] |

| Excitation Wavelength (λex) | ~350 nm | [3] |

| Emission Wavelength (λem) | 440-460 nm | [3] |

| CAS Number | 106562-32-7 | [1][4][5] |

Experimental Protocols

AMCA is most commonly conjugated to biomolecules via its carboxylic acid group. The following protocol describes a general method for labeling antibodies using the N-hydroxysuccinimide (NHS) ester of AMCA. This method is applicable to other proteins and peptides with available primary amine groups.

Protocol: Antibody Labeling with AMCA-NHS Ester

This protocol outlines the steps for conjugating an amine-reactive derivative of this compound (AMCA-NHS ester) to an antibody.

Materials:

-

Antibody to be labeled (in an amine-free buffer, e.g., PBS)

-

AMCA-NHS ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., gel filtration, such as a Sephadex G-25 column)

Procedure:

-

Antibody Preparation:

-

Dissolve or dialyze the antibody into the conjugation buffer at a concentration of 1-2 mg/mL. Buffers containing primary amines (like Tris or glycine) must be avoided as they will compete with the antibody for reaction with the NHS ester.

-

-

AMCA-NHS Ester Stock Solution Preparation:

-

Immediately before use, dissolve the AMCA-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved AMCA-NHS ester to the antibody solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Separate the AMCA-labeled antibody from unreacted dye and other small molecules using a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS).

-

Collect the fractions containing the labeled antibody, which will typically be the first colored fractions to elute.

-

-

Determination of Degree of Labeling (DOL):

-

The DOL (the average number of dye molecules per antibody) can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~350 nm (for AMCA).

-

-

Storage:

-

Store the purified AMCA-labeled antibody at 4°C for short-term use or at -20°C for long-term storage, protected from light. Aliquoting is recommended to avoid repeated freeze-thaw cycles.

-

Visualization of Experimental Workflow

The following diagram illustrates a common experimental workflow where an AMCA-labeled antibody could be utilized: indirect immunofluorescence. This technique is used to detect the localization of a specific protein within a cell.

Caption: Workflow for Indirect Immunofluorescence.

This diagram outlines the key steps in an indirect immunofluorescence experiment.[6][7] The process begins with preparing the biological sample, followed by a series of incubation steps with primary and fluorescently-conjugated secondary antibodies (such as an AMCA-labeled antibody), and concludes with visualization using a fluorescence microscope.[6][7]

References

- 1. ibidi.com [ibidi.com]

- 2. biotium.com [biotium.com]

- 3. Immunofluorescence staining | Abcam [abcam.com]

- 4. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 5. Immunolabeling Using Secondary Antibodies | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 7. Indirect Immunofluorescence - Hancock Lab [cmdr.ubc.ca]

An In-depth Technical Guide to the Synthesis of 7-Amino-4-methylcoumarin-3-acetic acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-Amino-4-methylcoumarin-3-acetic acid (AMCA-acid) and its derivatives. This class of compounds is of significant interest due to the fluorescent properties of the coumarin (B35378) core, making them invaluable as probes and labels in a wide range of biochemical assays. This document details the synthetic pathways, experimental protocols, and quantitative data to support researchers in the life sciences and drug discovery fields.

Introduction to 7-Amino-4-methylcoumarin (B1665955) Derivatives

7-Amino-4-methylcoumarin and its derivatives are a class of fluorophores that exhibit strong blue fluorescence. The core structure, 7-amino-4-methylcoumarin (AMC), is a widely used fluorescent tag. Derivatization at the 3-position with an acetic acid moiety provides a convenient linker for conjugation to other molecules, such as peptides and proteins, without significantly quenching the fluorescence of the coumarin ring system. These conjugates are particularly useful as fluorogenic substrates for the detection of enzymatic activity. When the coumarin is attached to a substrate via an amide or ester bond, its fluorescence is often quenched. Upon enzymatic cleavage of this bond, the highly fluorescent aminocoumarin is released, resulting in a measurable increase in fluorescence intensity.

Synthetic Pathways

The synthesis of this compound derivatives is typically a multi-step process, which can be broadly divided into:

-

Synthesis of the 7-Amino-4-methylcoumarin core: This is most commonly achieved via the Pechmann condensation.

-

Synthesis of this compound: This involves a cyclization reaction to form the coumarin ring with the acetic acid side chain.

-

Derivatization of this compound: The carboxylic acid group is activated and then reacted with various nucleophiles (amines, alcohols) to form amides, esters, and other conjugates.

The overall synthetic scheme is presented below.

Experimental Protocols

Synthesis of 7-Amino-4-methylcoumarin (AMC) via Pechmann Condensation

The Pechmann condensation is a widely used method for the synthesis of coumarins from a phenol (B47542) and a β-ketoester in the presence of an acid catalyst. For the synthesis of 7-Amino-4-methylcoumarin, m-aminophenol is reacted with ethyl acetoacetate.

Materials:

-

m-Aminophenol

-

Ethyl acetoacetate

-

Acid catalyst (e.g., concentrated H₂SO₄, nano-crystalline sulfated-zirconia, InCl₃)

-

Ethanol (B145695) (for recrystallization)

General Procedure (using H₂SO₄):

-

In a round-bottom flask, combine m-aminophenol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

-

Cool the mixture in an ice bath.

-

Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise with constant stirring, ensuring the temperature does not rise significantly.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.

-

Pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring. A precipitate will form.

-

Neutralize the solution with a base (e.g., sodium bicarbonate solution) until the pH is ~7.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from ethanol to obtain pure 7-amino-4-methylcoumarin.

Quantitative Data for AMC Synthesis:

| Catalyst | Reactant Ratio (Phenol:Ester) | Temperature (°C) | Time | Yield (%) | Reference |

| Concentrated H₂SO₄ | 1:1.1 | Room Temp. | 12-18 h | 60-80 | [1] |

| Nano-crystalline sulfated-zirconia | 1:1 | 110 | 2 min | ~100 | [2] |

| InCl₃ (3 mol%) | 1:1 | Room Temp. | 10 min | 92 | [2] |

Synthesis of this compound (AMCA-acid)

A detailed synthesis is described in European Patent EP 0 277 139 B1. The process involves the protection of the amino group of m-aminophenol, followed by condensation with diethyl acetosuccinate, and subsequent hydrolysis and deprotection.[3]

Materials:

-

m-Aminophenol

-

Ethyl chloroformate

-

Potassium carbonate

-

Diethyl acetosuccinate

-

Concentrated sulfuric acid

-

Potassium hydroxide (B78521)

-

Ethanol, Diethyl ether, Ethyl acetate

Procedure Outline: [3]

-

Protection of m-aminophenol: React m-aminophenol with ethyl chloroformate in the presence of potassium carbonate to yield 3-carbethoxyaminophenol.

-

Condensation: Add the protected aminophenol and diethyl acetosuccinate to concentrated sulfuric acid at low temperature. Stir for several hours.

-

Work-up and Hydrolysis: Pour the reaction mixture onto ice, collect the precipitate, and then reflux with aqueous potassium hydroxide to hydrolyze the ester and the protecting group.

-

Purification: Acidify the solution to precipitate the product, which is then filtered, washed, and dried.

Synthesis of this compound Derivatives

The carboxylic acid moiety of AMCA-acid can be activated to facilitate the formation of amide and ester derivatives. Common activation methods include conversion to an acid chloride or an N-hydroxysuccinimide (NHS) ester.

Materials:

-

This compound

-

Thionyl chloride

-

Toluene

Procedure:

-

Suspend this compound (1 equivalent) in toluene.

-

Add thionyl chloride (1.25 equivalents) to the suspension.

-

Reflux the mixture for 2 hours under a nitrogen atmosphere.

-

Remove the solvent by rotary evaporation to obtain the crude acetyl chloride, which can be used in the next step without further purification.

Materials:

-

This compound

-

N-hydroxysuccinimide (NHS)

-

Dry dimethylformamide (DMF)

Procedure:

-

Dissolve this compound (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in dry DMF.

-

Cool the solution in an ice bath and add dicyclohexylcarbodiimide (1.1 equivalents).

-

Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

-

Filter off the dicyclohexylurea byproduct.

-

The filtrate containing the AMCA-NHS ester can be used directly or the product can be precipitated and purified.

The activated AMCA-acid (either the acetyl chloride or NHS ester) can be reacted with a variety of amines or alcohols to form the corresponding amides or esters.

Procedure (using NHS ester):

-

Dissolve the amine or alcohol (1 equivalent) in a suitable solvent (e.g., DMF, DCM).

-

Add the AMCA-NHS ester solution (1-1.2 equivalents).

-

If the amine is provided as a salt, add a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (1-2 equivalents).

-

Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, perform an aqueous workup to remove the NHS byproduct and any excess reagents.

-

Purify the final product by column chromatography or recrystallization.

Representative AMCA-Amide and Ester Derivatives:

| Derivative | Reactant | Activating Agent | Base (if needed) | Typical Solvent |

| AMCA-Peptide Amide | Peptide with free N-terminus | NHS/DCC or HATU | DIPEA | DMF |

| AMCA-Benzylamide | Benzylamine | Thionyl Chloride | Pyridine | Toluene/DCM |

| AMCA-Ethanolamide | Ethanolamine | NHS/DCC | TEA | DMF |

| AMCA-Methyl Ester | Methanol | Thionyl Chloride (forms acid chloride first) | - | Methanol |

Application: Fluorogenic Enzyme Assays

A primary application of this compound derivatives is in the development of fluorogenic substrates for enzyme assays, particularly for proteases like caspases, which are key mediators of apoptosis.

Principle of the Assay

A peptide sequence specific for a particular enzyme is synthesized and then conjugated to AMCA-acid via an amide bond. In this conjugated form, the fluorescence of the AMCA moiety is quenched. When the enzyme recognizes and cleaves the peptide at the scissile bond, the AMCA-containing fragment is released, leading to a significant increase in fluorescence that can be monitored over time.

References

An In-depth Technical Guide to Aminomethylcoumarin Acetate (AMCA), CAS Number 106562-32-7

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminomethylcoumarin Acetate (AMCA), identified by CAS number 106562-32-7, is a renowned blue fluorescent dye extensively utilized in a myriad of biomedical and life science research applications. Its favorable photophysical properties, including a large Stokes shift, high quantum yield, and significant photostability, make it an invaluable tool for fluorescent labeling of biomolecules. This technical guide provides a comprehensive overview of the core properties of AMCA, its synthesis and reactivity, and detailed experimental protocols for its application in protein conjugation, immunofluorescence, and flow cytometry.

Core Properties of AMCA

AMCA, with the chemical name 7-Amino-4-methylcoumarin-3-acetic acid, is a derivative of coumarin. Its core structure confers the molecule with its characteristic blue fluorescence.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of AMCA are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference(s) |

| CAS Number | 106562-32-7 | [1][2] |

| Molecular Formula | C₁₂H₁₁NO₄ | [1] |

| Molecular Weight | 233.22 g/mol | [] |

| Appearance | Off-white to light yellow solid | [] |

| Solubility | Soluble in DMSO and DMF | [1][2] |

| Purity | Typically ≥90% | [2] |

Photophysical and Spectroscopic Properties

The utility of AMCA as a fluorescent probe is defined by its distinct spectroscopic properties. These properties are crucial for designing experiments and selecting appropriate instrumentation.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~345-350 nm | [4][5] |

| Emission Maximum (λem) | ~440-450 nm | [4][5] |

| Extinction Coefficient (ε) | ~19,000 cm⁻¹M⁻¹ at 345 nm | [6] |

| Stokes Shift | ~95-105 nm | [7] |

| Quantum Yield (Φ) | High | [7] |

| Photostability | Good, but antifade reagents are recommended for prolonged imaging | [4][5] |

Synthesis and Reactivity

Synthesis of the AMCA Core Structure

The synthesis of the 7-amino-4-methylcoumarin (B1665955) core of AMCA is commonly achieved through the Pechmann condensation reaction. This acid-catalyzed reaction involves the condensation of a phenol (B47542) with a β-ketoester. For the synthesis of 7-amino-4-methylcoumarin, m-aminophenol is reacted with ethyl acetoacetate (B1235776) in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically stirred at room temperature for an extended period, followed by precipitation in ice water and purification by recrystallization.[8][9]

Reactivity of AMCA Derivatives for Bioconjugation

For labeling biomolecules, the carboxylic acid group of AMCA is typically activated. The most common activated form is the N-hydroxysuccinimide (NHS) ester of AMCA.[10] This amine-reactive derivative readily reacts with primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues in proteins, to form stable amide bonds.[1][2] The reaction is a nucleophilic acyl substitution, where the unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This is followed by the release of the N-hydroxysuccinimide leaving group.[] The optimal pH for this reaction is typically between 7.2 and 8.5.[2]

Derivatives of AMCA are also available for other conjugation chemistries. For instance, AMCA azide (B81097) is used for copper-catalyzed or copper-free click chemistry reactions with alkyne-modified biomolecules.[11]

Experimental Protocols

Protein Labeling with AMCA-NHS Ester

This protocol outlines the general procedure for conjugating AMCA-NHS ester to a protein, such as an antibody.

Materials:

-

Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS)

-

AMCA-NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Prepare the Protein Solution:

-

Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.

-

If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the reaction buffer.

-

-

Prepare the AMCA-NHS Ester Stock Solution:

-

Allow the vial of AMCA-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Dissolve the AMCA-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh.

-

-

Conjugation Reaction:

-

Slowly add a calculated amount of the AMCA-NHS ester stock solution to the protein solution while gently vortexing. A 10- to 20-fold molar excess of the dye to the protein is a common starting point.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification of the Conjugate:

-

Separate the AMCA-protein conjugate from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

-

Collect the fractions containing the labeled protein, which will be the first colored fractions to elute.

-

-

Characterization (Optional):

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~346 nm (for AMCA).

-

-

Storage:

-

Store the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.

-

References

- 1. Carl Zeiss Microscopy, LLC - Filter Assistant - Overview of Dyes - AMCA conjugate [micro-shop.zeiss.com]

- 2. researchgate.net [researchgate.net]

- 4. interchim.fr [interchim.fr]

- 5. Aminomethylcoumarin (AMCA) - Jackson ImmunoResearch [jacksonimmuno.com]

- 6. resources.bitesizebio.com [resources.bitesizebio.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. AMCA azide | BroadPharm [broadpharm.com]

- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lumiprobe.com [lumiprobe.com]

Unveiling the Luminescence of 7-Amino-4-methylcoumarin-3-acetic acid: A Technical Guide to its Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core photophysical properties of 7-Amino-4-methylcoumarin-3-acetic acid (AMCA), with a specific focus on its fluorescence quantum yield. As a prominent blue-emitting fluorophore, AMCA is extensively utilized as a fluorescent label for proteins and peptides, and as a reporter in various biochemical assays. A thorough understanding of its quantum yield is paramount for the design and interpretation of fluorescence-based experiments, particularly in the realms of drug discovery and diagnostics.

Photophysical Properties of AMCA and Related Coumarins

The following table summarizes the reported quantum yield for AMC and other relevant coumarin (B35378) derivatives to provide context for the expected performance of AMCA.

| Compound Name | Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) |

| 7-Amino-4-methylcoumarin (AMC) | Ethanol (B145695) | ~345 | ~440 | ~0.5 [1] |

| 7-Amino-4-methyl-6-sulfocoumarin-3-acetic acid (AMCA-S) | Aqueous Buffer | Not Specified | Not Specified | Higher than AMCA on proteins[2] |

| Quinine (B1679958) Sulfate (B86663) (Reference Standard) | 0.1 M H₂SO₄ | ~350 | ~450 | 0.546 |

| 7-Methoxycoumarin-4-acetic acid | Methanol | ~320 | ~380 | 0.18 |

Experimental Protocol: Determination of Fluorescence Quantum Yield (Relative Method)

The most common method for determining the fluorescence quantum yield of a compound is the relative method, which involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. Quinine sulfate in 0.1 M sulfuric acid is a widely accepted standard for the blue emission region.

I. Materials and Instrumentation

-

This compound (AMCA)

-

Fluorescence Standard: Quinine sulfate

-

Solvents: Spectroscopic grade ethanol and 0.1 M sulfuric acid

-

UV-Vis Spectrophotometer

-

Spectrofluorometer with a monochromatic excitation source and an emission detector

-

Quartz cuvettes (1 cm path length)

-

Precision volumetric flasks and micropipettes

II. Preparation of Stock Solutions

-

AMCA Stock Solution: Accurately weigh a small amount of AMCA and dissolve it in a known volume of ethanol to prepare a stock solution of approximately 1 mM.

-

Quinine Sulfate Stock Solution: Accurately weigh a small amount of quinine sulfate and dissolve it in a known volume of 0.1 M sulfuric acid to prepare a stock solution of approximately 1 mM.

III. Preparation of Working Solutions

-

From the stock solutions, prepare a series of dilutions for both AMCA and the quinine sulfate standard.

-

The concentrations should be adjusted so that the absorbance of each solution at the chosen excitation wavelength is between 0.01 and 0.1 to avoid inner filter effects. A typical series might include solutions with absorbances of approximately 0.02, 0.04, 0.06, 0.08, and 0.1.

IV. Measurement Procedure

-

Absorbance Measurement:

-

Using the UV-Vis spectrophotometer, record the absorbance spectrum for each of the prepared solutions (AMCA and quinine sulfate).

-

Determine the absorbance at the chosen excitation wavelength (e.g., 350 nm). The same excitation wavelength should be used for both the sample and the standard.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each solution. The emission range should cover the entire fluorescence band of the compound (for AMCA, typically 400-600 nm).

-

It is crucial to keep the instrument settings (e.g., excitation and emission slit widths) constant for all measurements of the sample and the standard.

-

V. Data Analysis and Calculation

-

Correct for Blank Emission: Subtract the fluorescence spectrum of the pure solvent (blank) from the fluorescence spectrum of each sample and standard solution.

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each of the corrected spectra.

-

Plot Data: For both the AMCA and the quinine sulfate standard, create a plot of the integrated fluorescence intensity versus absorbance at the excitation wavelength.

-

Determine the Gradient: The plot should yield a straight line passing through the origin. Determine the gradient (slope) of this line for both the sample (Grad_AMCA) and the standard (Grad_Std).

-

Calculate the Quantum Yield: The quantum yield of AMCA (Φ_AMCA) can be calculated using the following equation:

Φ_AMCA = Φ_Std * (Grad_AMCA / Grad_Std) * (η_AMCA² / η_Std²)

Where:

-

Φ_Std is the known quantum yield of the standard (0.546 for quinine sulfate in 0.1 M H₂SO₄).

-

Grad_AMCA and Grad_Std are the gradients from the plots of integrated fluorescence intensity versus absorbance.

-

η_AMCA and η_Std are the refractive indices of the solvents used for the sample (ethanol) and the standard (0.1 M H₂SO₄), respectively.

-

Application Workflow: AMCA-Based Protease Activity Assay

AMCA is widely used in the development of fluorogenic substrates for detecting protease activity. The principle of this assay is that a peptide sequence recognized by a specific protease is covalently linked to AMCA, quenching its fluorescence. Upon enzymatic cleavage of the peptide, AMCA is released, resulting in a significant increase in fluorescence that is proportional to the protease activity.

References

A Technical Guide to the Photostability of AMCA Dye in Microscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction to AMCA and Photostability

Aminomethylcoumarin Acetate (AMCA) is a blue-fluorescent dye widely utilized in various fluorescence-based applications, including immunofluorescence microscopy and flow cytometry.[1][2] It possesses a maximum excitation wavelength of approximately 350 nm and emits maximally around 450 nm.[3] One of its key advantages is the minimal spectral overlap with green-emitting fluorophores like FITC or Alexa Fluor 488, making it a valuable tool for multicolor imaging experiments.[3][4]

However, a critical characteristic that researchers must consider is its photostability. Photostability refers to a fluorophore's resistance to photochemical destruction, or photobleaching, upon exposure to excitation light.[5][6] AMCA is known to fade rapidly under conventional epifluorescence and confocal microscopy conditions.[3] This rapid photobleaching can significantly limit its utility in applications requiring long or repeated exposures, such as time-lapse imaging or z-stack acquisition. Understanding and mitigating this limitation is crucial for obtaining high-quality, quantitative data.[7]

Quantitative Photostability Data

Quantifying photostability allows for the objective comparison of different fluorophores.[5] Key metrics include the fluorescence quantum yield (the efficiency of photon emission) and the photobleaching rate constant.[8][9] While specific, standardized quantitative data for AMCA is sparse in the literature compared to more modern dyes, some general characteristics are known. Some sources describe AMCA as having a high resistance to photobleaching, though this is often in the context of using antifade reagents.[4][10] In practice, without protective agents, its photostability is limited.[3]

The table below summarizes the key spectral and photostability characteristics of AMCA. Note that photobleaching rates are highly dependent on experimental conditions.[5][7]

| Parameter | Value | Notes |

| Excitation Maximum (Ex) | ~350 nm | Can be excited with a mercury lamp or a UV laser.[3] |

| Emission Maximum (Em) | ~450 nm | Emits in the blue region of the spectrum.[3] |

| Stokes Shift | ~100 nm | AMCA has a relatively large Stokes shift.[4][10] |

| Photostability | Low to Moderate | Fades rapidly without the use of an antifade agent.[3] |

| Key Advantage | Minimal spectral overlap | Ideal for multicolor labeling with green and red fluorophores.[3][4] |

| pH Sensitivity | Low | Fluorescence is independent of pH in the range of 4 to 10.[4][10] |

Experimental Protocol: Assessing AMCA Photostability

This protocol outlines a generalized method for quantifying the photobleaching rate of AMCA-conjugated antibodies in fixed cells. The core principle is to measure the decay of fluorescence intensity over time during continuous illumination.[7]

3.1. Materials

-

Cells grown on coverslips

-

AMCA-conjugated secondary antibody

-

Primary antibody (if using indirect immunofluorescence)

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Phosphate-Buffered Saline (PBS)

-

Mounting medium (one with and one without an antifade reagent like n-propyl gallate for comparison)[3]

-

Fluorescence microscope with a UV filter set, a stable light source (e.g., mercury lamp or LED), and a sensitive camera (e.g., CCD or sCMOS)

3.2. Methodology

-

Sample Preparation:

-

Fix, permeabilize, and block the cells according to a standard immunofluorescence protocol.[11]

-

Incubate with the primary antibody, followed by washes in PBS.

-

Incubate with the AMCA-conjugated secondary antibody. From this point on, all steps should be performed in the dark to prevent premature photobleaching. [11]

-

Wash thoroughly in PBS to remove unbound secondary antibody.

-

Mount the coverslip onto a microscope slide using an appropriate mounting medium.

-

-

Microscope Setup:

-

Turn on the microscope's light source and allow it to stabilize.

-

Place the slide on the microscope stage and locate a representative field of view containing well-stained cells.

-

Use the lowest possible excitation intensity required to obtain a clear image to minimize photobleaching during focusing.

-

Set the camera parameters (exposure time, gain) to achieve a good signal-to-noise ratio without saturating the detector. These settings must remain constant throughout the experiment.

-

-

Image Acquisition (Time-Lapse):

-

Select a region of interest (ROI) within a stained cell.

-

Begin a time-lapse acquisition, capturing images at regular intervals (e.g., every 5-10 seconds). The sample should be continuously illuminated during this process.

-

Continue acquiring images until the fluorescence intensity has decreased to a significant fraction (e.g., 50% or less) of its initial value.

-

-

Data Analysis:

-

Open the image sequence in an analysis software (e.g., ImageJ/Fiji).[12]

-

Measure the mean fluorescence intensity within the ROI for each time point.

-

Correct for background fluorescence by measuring the intensity of a nearby area with no cells and subtracting this value from the ROI measurement at each time point.[12]

-

Normalize the background-corrected intensity values by dividing each value by the intensity of the first time point (t=0).

-

Plot the normalized intensity versus time.

-

Fit the resulting decay curve to a single exponential decay function to determine the photobleaching rate constant (k).[13] The time it takes for the intensity to drop to 50% is the photobleaching half-life (t½).

-

Visualizing Experimental and Staining Workflows

The following diagrams illustrate the logical flow of a photostability experiment and a typical indirect immunofluorescence staining procedure.

Caption: Workflow for a quantitative photobleaching experiment.

Caption: Indirect immunofluorescence workflow using an AMCA conjugate.

Factors Influencing Photostability and Mitigation Strategies

Several factors can influence the rate of photobleaching.[6] Understanding these allows researchers to maximize the fluorescent signal from AMCA.

-

Excitation Intensity: The rate of photobleaching is directly related to the intensity of the excitation light.[5][7] Higher intensity leads to faster bleaching.

-

Mitigation: Use the lowest possible light intensity that provides an adequate signal. Use neutral density filters to attenuate the light source.

-

-

Exposure Time: Cumulative exposure is a key determinant of total photobleaching.

-

Mitigation: Minimize exposure time by using a sensitive camera and keeping the shutter closed when not acquiring images.

-

-

Oxygen Concentration: The presence of molecular oxygen can accelerate photobleaching through the formation of reactive oxygen species (ROS).[6]

-

Fluorophore Environment: The local chemical environment can affect a dye's stability.

-

Mitigation: Ensure the mounting medium has the correct pH and composition. Using a glycerol-based mounting medium can also improve the refractive index match and signal.

-

By implementing these strategies, particularly the routine use of antifade reagents, researchers can significantly extend the useful imaging time of AMCA and improve the quality and reliability of their fluorescence microscopy data.[3]

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. Two- and three-color immunofluorescence using aminocoumarin, fluorescein, and phycoerythrin-labelled antibodies and single laser flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aminomethylcoumarin (AMCA) - Jackson ImmunoResearch [jacksonimmuno.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]

- 6. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. blog.addgene.org [blog.addgene.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. lumiprobe.com [lumiprobe.com]

- 11. ibidi.com [ibidi.com]

- 12. med.upenn.edu [med.upenn.edu]

- 13. med.upenn.edu [med.upenn.edu]

- 14. Anti-fade fluorescence mounting medium - aqueous, fluoroshield (ab104135) | Abcam [abcam.com]

- 15. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - US [thermofisher.com]

- 16. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to the Mechanism of Action of 7-Amino-4-methylcoumarin-3-acetic acid (AMCA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Amino-4-methylcoumarin-3-acetic acid (AMCA) is a prominent blue-emitting fluorophore widely utilized in the life sciences for the fluorescent labeling of biomolecules. This technical guide elucidates the core mechanism of action of AMCA, which is predicated on its chemical reactivity and photophysical properties rather than a conventional pharmacological effect. The document provides a comprehensive overview of its conjugation chemistry, quantitative fluorescent characteristics, and detailed experimental protocols for its application in biological research, including its use in visualizing cellular signaling pathways.

Introduction: The Role of AMCA in Biological Research

This compound is not a therapeutic agent with a mechanism of action involving interaction with a specific biological target to elicit a physiological response. Instead, its "mechanism of action" lies in its utility as a fluorescent probe for the visualization and tracking of biomolecules.[1][2] AMCA is valued for its bright blue fluorescence, significant Stokes shift, and high photostability, making it an indispensable tool in various applications such as immunofluorescence microscopy, flow cytometry, and multi-color labeling experiments.[3][4]

Core Mechanism: Covalent Labeling of Biomolecules

The primary mechanism of action of AMCA is its ability to form stable covalent bonds with primary amines on biomolecules. This is typically achieved by activating the carboxylic acid group of AMCA into a more reactive species, most commonly an N-hydroxysuccinimide (NHS) ester.

Activation of AMCA

The carboxylic acid moiety of AMCA can be activated to form AMCA-NHS ester, a reagent that is highly reactive towards primary amino groups, such as the ε-amino group of lysine (B10760008) residues in proteins.

References

The Core Chemistry of AMCA Bioconjugation

An In-Depth Technical Guide to AMCA Bioconjugation Chemistry

For researchers, scientists, and drug development professionals, the precise and reliable labeling of biomolecules is a cornerstone of discovery. Aminomethylcoumarin acetate (B1210297) (AMCA) is a bright blue fluorescent dye that has become an indispensable tool for a wide array of applications, from protein modification to cellular imaging.[1] This guide provides a detailed exploration of the core principles of AMCA bioconjugation chemistry, offering structured data, experimental protocols, and visual workflows to empower your research.

The most prevalent method for AMCA bioconjugation involves the use of an N-hydroxysuccinimide (NHS) ester derivative of AMCA (AMCA-NHS or AMCA-SE). This amine-reactive reagent is highly efficient at forming stable covalent bonds with primary amines, which are readily available on biomolecules.[1][2]

Reaction Mechanism:

The bioconjugation reaction occurs between the succinimidyl ester group of AMCA-NHS and a primary amine (e.g., the ε-amino group of a lysine (B10760008) residue on a protein or an amine-modified oligonucleotide).[1][2][3] The amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[3] This reaction is most efficient under slightly alkaline conditions.[2][3]

Quantitative Data for AMCA Bioconjugation

Successful bioconjugation relies on understanding the physicochemical properties of the fluorophore and the optimal conditions for the reaction.

Table 1: Physicochemical Properties of AMCA Conjugates

| Parameter | Value | Notes |

| Excitation Maximum (λex) | ~350 nm | Can be excited with a mercury lamp or a UV laser.[4] |

| Emission Maximum (λem) | ~450 nm | Emits in the blue region of the spectrum.[4] |

| Molar Extinction Coefficient (ε) at 350 nm | 19,000 M⁻¹cm⁻¹ | For the AMCA moiety in a protein conjugate. |

| Molar Extinction Coefficient (ε) at 280 nm | 8,290 M⁻¹cm⁻¹ | For the AMCA moiety; necessary for calculating Degree of Labeling. |

| Fluorescence Stability | pH 4 - 10 | Fluorescence is independent of pH in this range.[1][5][6][7] |

| Photostability | High | Exhibits high resistance to photobleaching.[1][5][6] |

Table 2: Recommended Reaction Conditions for AMCA-NHS Ester Labeling

| Parameter | Recommended Condition | Rationale & Notes |

| Reaction pH | 8.3 - 8.5 | Optimal for efficient coupling of NHS esters to primary amines in aqueous buffers.[2][3] Lower pH protonates amines, reducing reactivity.[8] |

| Buffer Composition | 0.1 M Sodium Bicarbonate or Borate | Amine-free buffers are critical (avoid Tris or glycine) as they compete for reaction with the NHS ester.[9] |

| Reaction Temperature | 4°C to Room Temperature (18-25°C) | The half-life of NHS-ester hydrolysis is ~4-5 hours at pH 7 (0°C) but drops to 10 minutes at pH 8.6 (4°C).[3] Lower temperatures can extend reaction time and minimize hydrolysis. |

| Reaction Time | 1 - 4 hours | Typically sufficient for labeling. Monitor progress if possible.[3][9] |

| Dye:Protein Molar Ratio | 9:1 to 15:1 | A starting point for optimization. The ideal ratio depends on the protein's size and lysine content.[8][9] |

| Solvent for Stock | Anhydrous DMSO or DMF | AMCA-NHS esters are often water-insoluble and must be dissolved in an organic solvent before addition to the aqueous reaction.[3][9] |

Detailed Experimental Protocols

This section provides a standard methodology for labeling an IgG antibody with an AMCA-NHS ester.

Reagent and Antibody Preparation

-

Prepare the Antibody:

-

Dissolve the antibody in an amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.3.[9] A typical concentration is 2.5 mg/mL.[9]

-

If the antibody is in a buffer containing primary amines (e.g., Tris) or stabilizers (e.g., BSA, gelatin), it must be purified first via dialysis or size-exclusion chromatography against the reaction buffer.[9]

-

-

Prepare the AMCA-NHS Ester Stock Solution:

-

Allow the vial of AMCA-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution by dissolving the reagent in anhydrous dimethyl sulfoxide (B87167) (DMSO).[9]

-

This stock solution should be prepared immediately before use. If stored, it must be protected from moisture and light at -20°C and is typically stable for at least one month.[9]

-

Labeling Reaction

-

Initiate the Reaction:

-

Incubation:

-

Allow the reaction to proceed for 1 hour at room temperature, protected from light.[9] For sensitive proteins or to minimize hydrolysis, the reaction can be performed at 4°C for a longer duration (e.g., 2-4 hours).

-

Purification of the AMCA-Conjugate

It is crucial to separate the labeled protein from unreacted dye and the NHS byproduct.

-

Size-Exclusion Chromatography (SEC):

-

Prepare a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer like Phosphate-Buffered Saline (PBS).[9][]

-

Immediately after the incubation period, load the reaction mixture onto the column.[9]

-

Elute the conjugate with the equilibration buffer. The larger, labeled antibody will elute first, while the smaller, unreacted dye molecules will be retained longer.[] Collect the fractions containing the blue-fluorescent conjugate.

-

-

Alternative Methods:

-

Dialysis: Can be used to separate away low-molecular-weight impurities but is often less efficient than chromatography.[]

-

Ultrafiltration: Spin columns can also be used for buffer exchange and removal of small molecules.

-

Characterization: Degree of Labeling (DOL)

The DOL (or F/P ratio) is the average number of fluorophore molecules conjugated to each protein molecule. It can be determined spectrophotometrically.

-

Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 350 nm (A₃₅₀).

-

Calculate DOL: Use the following formula, which corrects for the absorbance of the AMCA dye at 280 nm:

-

Protein Concentration (M) = [A₂₈₀ - (A₃₅₀ × C.F.)] / ε_protein

-

Where C.F. (Correction Factor) = ε₂₈₀_AMCA / ε₃₅₀_AMCA = 8,290 / 19,000 ≈ 0.436

-

ε_protein is the molar extinction coefficient of the protein at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).

-

-

Dye Concentration (M) = A₃₅₀ / ε₃₅₀_AMCA

-

DOL = Dye Concentration / Protein Concentration

A simplified formula for AMCA-IgG conjugates has also been derived. Optimal DOL values typically range from 6 to 24 for immunohistochemistry applications.

-

Applications in Research and Drug Development

The stable, bright blue fluorescence of AMCA makes it a valuable tool in various scientific domains.

-

Immunofluorescence and Microscopy: AMCA's minimal spectral overlap with green-fluorescing dyes (like FITC) and longer-wavelength fluorophores makes it ideal for multi-color labeling experiments, allowing for the simultaneous visualization of different cellular components.[1][4][5]

-

Flow Cytometry: AMCA conjugates can be used for cell sorting and analysis, although its UV excitation requirement may necessitate specific laser lines.[4]

-

Diagnostic Assays: The high sensitivity and specificity of AMCA-labeled probes contribute to the development of accurate diagnostic assays for detecting biomarkers.[1]

-

Drug Development: In pharmaceutical research, AMCA bioconjugates can be used to study drug-receptor interactions or as part of targeted drug delivery systems.[1][11][12] The principles of bioconjugation are central to creating advanced therapeutics like Antibody-Drug Conjugates (ADCs).[11][13][14]

Conclusion

AMCA bioconjugation chemistry, primarily through the use of NHS esters, provides a robust and versatile method for fluorescently labeling proteins and other biomolecules.[1] By understanding the underlying reaction mechanism and optimizing key experimental parameters such as pH, temperature, and molar ratios, researchers can achieve efficient and reliable conjugation. The resulting AMCA-labeled biomolecules are critical assets for advancing research in molecular biology, diagnostics, and the development of next-generation therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. Aminomethylcoumarin (AMCA) - Jackson ImmunoResearch [jacksonimmuno.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. AMCA, succinimidyl ester | AAT Bioquest [aatbio.com]

- 8. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]

- 9. biotium.com [biotium.com]

- 11. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. How bioconjugation is unlocking new drug development [pharmaceutical-technology.com]

- 13. Bioconjugate Therapeutics: Current Progress and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. susupport.com [susupport.com]

A Core Technical Guide to AMCA as a Fluorescent Label

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label is a critical decision that underpins the success of a wide range of biological assays. Aminomethylcoumarin acetate (B1210297) (AMCA), a blue fluorescent dye, is a versatile tool for the fluorescent labeling of biomolecules. This in-depth technical guide outlines the fundamental principles of using AMCA, including its photophysical properties, conjugation chemistry, and detailed experimental protocols.

Photophysical and Chemical Properties

AMCA is valued for its brightness and large Stokes shift, which minimizes spectral overlap in multicolor fluorescence applications.[1] Its fluorescence is also notably stable across a wide pH range (pH 4 to 10).[1] The key quantitative properties of AMCA and its derivatives are summarized below.

| Property | AMCA | AMCA-X | Sulfo-AMCA |

| Excitation Maximum (nm) | 346 - 350 | ~354 | ~346 |

| Emission Maximum (nm) | 434 - 450 | ~442 | ~441 |

| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~19,000 at ~350 nm | ~19,000 | ~19,000 |

| Quantum Yield (Φ) | ~0.91[2] | Not widely reported | Not widely reported |

| Correction Factor (CF₂₈₀) | 0.13 - 0.19 | ~0.368 | 0.19 |

| Solubility | DMSO, DMF | DMSO, DMF | Water |

Note: The exact spectral properties can vary slightly depending on the solvent and conjugation state.

Conjugation to Biomolecules

AMCA is commonly supplied as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds.[3] The following is a detailed protocol for the conjugation of AMCA-NHS ester to a protein, such as an antibody.

Experimental Protocol: Protein Labeling with AMCA-NHS Ester

Materials:

-

Protein to be labeled (2-10 mg/mL in amine-free buffer)

-

AMCA-NHS ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate or 0.05 M sodium borate, pH 8.3-8.5[3][4]

-

Purification column (e.g., size-exclusion chromatography, Sephadex G-25)

-

Storage Buffer (e.g., PBS)

Procedure:

-

Protein Preparation: Ensure the protein solution is in an amine-free buffer at a concentration of 2-10 mg/mL. If the buffer contains primary amines like Tris or glycine, exchange it for the reaction buffer using dialysis or a desalting column.[4]

-

AMCA-NHS Ester Solution Preparation: Immediately before use, dissolve the AMCA-NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[4][5]

-

Molar Ratio of Reactants: For efficient labeling, a molar excess of the dye is required. A common starting point is a 10-fold molar excess of AMCA-NHS ester to the protein.[4] This ratio may need optimization depending on the protein and desired degree of labeling.[5]

-

Reaction: While gently stirring, add the calculated volume of the AMCA-NHS ester solution to the protein solution.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[4]

-

Purification: Separate the AMCA-labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column pre-equilibrated with the desired storage buffer. The labeled protein will elute first.[6]

Calculating the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein molecule, is a critical parameter. It can be determined spectrophotometrically.

Procedure:

-

Measure the absorbance of the purified, labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of AMCA (~350 nm, A_max).

-

Calculate the molar concentration of the dye: Concentration_dye = A_max / ε_dye (where ε_dye for AMCA is ~19,000 M⁻¹cm⁻¹)[6]

-

Calculate the molar concentration of the protein, correcting for the dye's absorbance at 280 nm: Concentration_protein = (A₂₈₀ - (A_max * CF₂₈₀)) / ε_protein (where CF₂₈₀ for AMCA is ~0.19, and ε_protein is the molar extinction coefficient of the protein at 280 nm)[4]

-

Calculate the DOL: DOL = Concentration_dye / Concentration_protein [7]

An optimal DOL for antibodies is typically between 2 and 6.[5]

References

Unlocking the Potential: Novel Applications of Coumarin-Based Dyes

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Coumarin-based dyes, a prominent class of fluorescent compounds, are at the forefront of scientific innovation, offering a versatile scaffold for the development of advanced molecular tools. Their inherent photophysical properties, including high quantum yields, large Stokes shifts, and environmental sensitivity, make them ideal candidates for a myriad of applications. This technical guide provides an in-depth exploration of the novel applications of coumarin-based dyes, focusing on their use in bioimaging, as chemosensors, in photodynamic therapy, and in solar cell technology. Detailed experimental protocols and quantitative data are presented to facilitate the adoption and further development of these powerful fluorophores in research and drug discovery.

Bioimaging: Illuminating the Cellular World

Coumarin (B35378) derivatives have emerged as indispensable tools for live-cell imaging due to their cell permeability, low toxicity, and bright fluorescence.[][2] Their structural versatility allows for the targeted labeling of various cellular compartments and biomolecules.

Organelle-Specific Staining

The lipophilicity of the coumarin core can be fine-tuned to achieve selective accumulation in specific organelles. For instance, lipophilic cationic coumarin derivatives, such as the COUPY series, target mitochondria by exploiting the negative mitochondrial membrane potential.[3] Other modifications can direct coumarin dyes to lipid droplets and the endoplasmic reticulum.[4][5]

"Turn-On" Fluorescent Probes for Cellular Components

A significant advancement in coumarin-based probes is the development of "turn-on" sensors that exhibit fluorescence only upon interaction with a specific analyte. This minimizes background fluorescence and enhances signal-to-noise ratios. These probes are designed to detect a range of intracellular species, including biothiols and reactive oxygen species (ROS), which are crucial in various signaling pathways.[6]

Chemosensors: Detecting and Quantifying Analytes

The sensitivity of coumarin's fluorescence to its local environment has been harnessed to create a wide array of chemosensors for detecting metal ions and other small molecules.[7][8]

Metal Ion Detection

Coumarin-based fluorescent probes have been developed for the highly selective and sensitive detection of various metal ions, including Cu²⁺, Fe³⁺, and Pd²⁺.[9][10] The sensing mechanism often involves a "turn-off" response, where the fluorescence of the coumarin dye is quenched upon coordination with the metal ion.[9] This interaction can be direct or indirect, sometimes involving a hydrolysis reaction to generate the active sensing molecule.[9]

Ratiometric Sensing

To improve the accuracy of detection, ratiometric fluorescent probes have been designed. These probes exhibit a shift in their fluorescence emission wavelength upon binding to the analyte, allowing for a quantitative measurement based on the ratio of fluorescence intensities at two different wavelengths. A naphthalimide-modified coumarin derivative has been reported as a ratiometric probe for Cu²⁺.[11]

Photodynamic Therapy (PDT): A Targeted Approach to Cancer Treatment

Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that kill cancer cells. Coumarin derivatives are attractive candidates for PDT due to their ability to generate ROS upon photoirradiation.[12]

Mitochondria-Targeted Photosensitizers

Targeting the mitochondria, the cell's powerhouse, can effectively induce apoptosis. The aforementioned COUPY coumarins not only serve as imaging agents but also as potent photosensitizers that localize in the mitochondria, leading to efficient cell death upon light activation.[3][13]

Hypoxia-Tolerant Photosensitizers

A major challenge in PDT is the oxygen-dependent nature of the therapy, as many tumors are hypoxic. To overcome this, coumarin-based photosensitizers that can function under low oxygen conditions are being developed. Some coumarin derivatives can generate both Type I (hydroxyl radicals, superoxide (B77818) anions) and Type II (singlet oxygen) ROS, enhancing their efficacy in hypoxic environments.[14][15]

Dye-Sensitized Solar Cells (DSSCs): Harnessing Solar Energy

Coumarin dyes are being explored as efficient photosensitizers in dye-sensitized solar cells (DSSCs), a promising alternative to traditional silicon-based solar cells.[16] Their role is to absorb light and inject electrons into the semiconductor material, initiating the generation of electric current.[17]

Molecular Engineering for Enhanced Efficiency

The performance of coumarin-based DSSCs can be optimized through molecular engineering. By modifying the donor-π-acceptor (D-π-A) structure of the coumarin dye, researchers can tune its absorption spectrum and energy levels to improve light-harvesting efficiency and electron injection.[17][18] For example, introducing a methine unit into the coumarin framework has been shown to red-shift the absorption spectrum, leading to a wider absorption of visible light.[17]

Quantitative Data Summary

The following tables summarize key quantitative data for various coumarin-based dyes discussed in the literature.

Table 1: Photophysical Properties of Selected Coumarin Dyes

| Dye Name | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Application | Reference |

| 7-Amino-4-methylcoumarin (AMC) | 350 | 450 | 0.61 | Bioimaging | [19] |

| Coumarin 6 | 458 | 504 | 0.78 | Drug Delivery Model | [20] |

| NKX-2311 | 470 (in ethanol) | - | - | DSSC | [17] |

| C343 | 442 (in ethanol) | - | - | DSSC | [17] |

| ICM | - | - | 0.839 (¹O₂) | PDT | [14] |

Table 2: Performance of Coumarin-Based Metal Ion Probes

| Probe Name | Target Ion | Detection Limit | Response Type | Reference |

| BS1 | Cu²⁺, Fe³⁺ | ~10⁻⁵ M | Turn-off | [9] |

| BS2 | Cu²⁺, Fe³⁺ | ~10⁻⁵ M | Turn-off | [9] |

| L | Cu²⁺ | 3.5 x 10⁻⁶ M | Ratiometric | [11] |

| CBBS | Pd(II) | 65 nM | Turn-on | [10] |

Table 3: Phototoxicity of Coumarin-Based Photosensitizers

| Compound | Cell Line | IC₅₀ (light) | Application | Reference |

| Cou4 | HeLa, CT-26 | ~10 µM | PDT | [12] |

| Ru-COUPY | - | - | PDT | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving coumarin-based dyes.

Synthesis of Coumarin Derivatives

General Pechmann Condensation for 7-Hydroxycoumarins:

-

Reaction Setup: In a round-bottom flask, dissolve a phenol (B47542) (e.g., resorcinol) in a minimal amount of a suitable solvent (e.g., ethanol).

-

Addition of Reagents: Add a β-ketoester (e.g., ethyl acetoacetate) to the solution.

-

Catalyst: Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) while cooling the flask in an ice bath.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work-up: Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Purification: Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure coumarin derivative.[]

Knoevenagel Condensation for 3-Substituted Coumarins:

-

Reaction Setup: Combine an o-hydroxybenzaldehyde with an active methylene (B1212753) compound (e.g., malonic acid or its derivatives) in a suitable solvent (e.g., ethanol (B145695) or pyridine).

-

Catalyst: Add a basic catalyst, such as piperidine (B6355638) or triethylamine.

-

Reaction: Reflux the mixture for several hours until the reaction is complete.

-

Work-up and Purification: Cool the reaction mixture, and either precipitate the product by adding acid or remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.[][21]

Live-Cell Staining with 7-Amino-4-methylcoumarin (AMC)

-

Cell Culture: Culture cells to the desired confluency on glass-bottom dishes or coverslips.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of AMC in anhydrous DMSO.

-

Working Solution Preparation: Dilute the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

-

Staining: Remove the existing culture medium, wash the cells once with pre-warmed PBS, and add the AMC working solution. Incubate at 37°C in a CO₂ incubator for 15-30 minutes.

-

Washing: Remove the staining solution and wash the cells three times with pre-warmed PBS.

-

Imaging: Mount the cells on a fluorescence microscope and image using a DAPI filter set.[19]

Measurement of Relative Fluorescence Quantum Yield

-

Sample and Standard Preparation: Prepare a series of dilute solutions of the test coumarin dye and a reference standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or Coumarin 102 in ethanol) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[22][23]

-

Absorbance Measurement: Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

-

Data Analysis: Integrate the area under the fluorescence emission curve for each spectrum.

-

Calculation: Plot the integrated fluorescence intensity versus absorbance for both the test sample and the standard. The quantum yield (Φₓ) of the sample is calculated using the following equation:

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

where Φₛₜ is the quantum yield of the standard, Gradₓ and Gradₛₜ are the gradients of the linear plots for the sample and standard, and ηₓ and ηₛₜ are the refractive indices of the sample and standard solutions, respectively.[22]

Visualizations

The following diagrams illustrate key concepts and workflows related to the applications of coumarin-based dyes.

References

- 2. Membrane‐Permeant, Bioactivatable Coumarin Derivatives for In‐Cell Labelling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. COUPY Coumarins as Novel Mitochondria-Targeted Photodynamic Therapy Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. connectsci.au [connectsci.au]

- 5. Imaging of lipid droplets using coumarin fluorophores in live cells and C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Coumarin Based Fluorescent Probe for Detecting Heavy Metal Ions - PubMed [pubmed.ncbi.nlm.nih.gov]